![molecular formula C10H13NO B1592880 Ethyl 4-methylnicotinate CAS No. 55314-29-9](/img/structure/B1592880.png)
Ethyl 4-methylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methylnicotinate is a chemical compound with the molecular formula C9H11NO2 . It contains a total of 23 bonds; 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of Ethyl 4-methylnicotinate includes a pyridine ring, which is a six-membered ring with one nitrogen atom . It also contains an ester functional group, which is a carbonyl adjacent to an ether linkage .
Scientific Research Applications
Medicinal Chemistry: Heterocyclic Compound Synthesis
Ethyl 4-methylnicotinate is a heterocyclic compound that plays a significant role in medicinal chemistry. It’s used in the synthesis of various medicinally important heterocyclic compounds, which are a backbone for many pharmaceuticals .
Pharmacology: Piperidine Derivatives
In pharmacology, Ethyl 4-methylnicotinate is utilized in the synthesis of piperidine derivatives. These derivatives are present in over twenty classes of pharmaceuticals, including anticancer agents and drugs for Alzheimer’s disease therapy .
Organic Synthesis: Reagent in Complex Molecule Construction
This compound acts as a key reagent in the synthesis of complex organic molecules. Its role in organic synthesis is crucial for constructing molecules with potential therapeutic applications.
Enzyme Activation: Modulating Biological Efficacy
Research suggests that Ethyl 4-methylnicotinate could influence the biological efficacy of enzymes. It may serve as a modulator in enzyme activation, which is vital for various biochemical processes .
Biochemistry: Indole Derivative Synthesis
Ethyl 4-methylnicotinate is involved in the synthesis of indole derivatives, which have broad-spectrum biological activities and clinical applications. These derivatives are crucial in developing new therapeutic agents .
Industrial Applications: Chemical Manufacturing
This substance has industrial applications in the manufacture of chemicals and food products. It is used as an intermediate in the formulation of mixtures and repackaging processes .
Mechanism of Action
Target of Action
Ethyl 4-methylnicotinate, a derivative of niacin, primarily targets peripheral vasodilation . It is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . The compound’s role in peripheral vasodilation is thought to enhance local blood flow at the site of application .
Mode of Action
The mode of action of Ethyl 4-methylnicotinate involves its interaction with peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . It is thought that Ethyl 4-methylnicotinate promotes the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .
Biochemical Pathways
The biochemical pathways affected by Ethyl 4-methylnicotinate involve the synthesis and salvage of NAD+ . The conversion of dietary nicotinic acid (niacin) and nicotinamide to bioactive NAD+ involves the biosynthesis pathway . Resynthesis of NAD+ following its consumption in various biological reactions involves the salvage pathways .
Pharmacokinetics
It is known that following topical administration, ethyl 4-methylnicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . This suggests that the compound’s ADME properties may be influenced by its topical administration and its interaction with peripheral blood capillaries.
Result of Action
The result of Ethyl 4-methylnicotinate’s action is the temporary relief of aches and pains in muscles, tendons, and joints . This is achieved through the compound’s role in peripheral vasodilation, which enhances local blood flow at the site of application .
Action Environment
The action, efficacy, and stability of Ethyl 4-methylnicotinate can be influenced by environmental factors. For instance, the release of this substance into the environment can occur from industrial use, such as in the production of articles, as an intermediate step in further manufacturing of another substance (use of intermediates), and as a processing aid . These factors can potentially affect the action and efficacy of Ethyl 4-methylnicotinate.
properties
IUPAC Name |
ethyl 4-methylpyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-12-9(11)8-6-10-5-4-7(8)2/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXGKCWPISPQIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methylnicotinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.